methyl3-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride
CAS No.: 2416229-41-7
Cat. No.: VC7021361
Molecular Formula: C10H12ClF2NO3
Molecular Weight: 267.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2416229-41-7 |
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Molecular Formula | C10H12ClF2NO3 |
Molecular Weight | 267.66 |
IUPAC Name | methyl 3-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride |
Standard InChI | InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-3-2-4-8(5-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Standard InChI Key | QAMUMLFQGFZDJY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC=C1)OC(CN)(F)F.Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Methyl 3-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride (C₁₀H₁₁ClF₂N₁O₃) features a benzoate core substituted at the meta position with a 2-amino-1,1-difluoroethoxy group. The hydrochloride salt form suggests protonation of the primary amine, enhancing aqueous solubility. Key structural elements include:
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Methyl ester moiety: Imparts lipophilicity and serves as a common prodrug strategy for carboxylic acids.
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Difluoroethoxy chain: The presence of two fluorine atoms adjacent to the ether oxygen introduces steric and electronic effects, potentially influencing metabolic stability .
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Primary amine: Facilitates salt formation and enables participation in conjugation reactions or hydrogen bonding .
A comparative analysis with the structurally similar compound methyl 3-(2-amino-1,1-difluoroethyl)benzoate hydrochloride (CAS 2490400-63-8) highlights the critical distinction between ethoxy (-OCH₂CF₂NH₂) and ethyl (-CH₂CF₂NH₂) substituents, which dramatically alter polarity and reactivity .
Physicochemical Properties
While experimental data for the target compound remains unpublished, predictive modeling and analog comparisons yield the following estimated properties:
The difluoroethoxy group’s electron-withdrawing nature may reduce ester hydrolysis rates compared to non-fluorinated analogs, a phenomenon observed in related fluorinated pharmaceuticals .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through sequential functionalization of the benzoic acid scaffold:
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Esterification: Methylation of 3-hydroxybenzoic acid to form methyl 3-hydroxybenzoate.
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Etherification: Nucleophilic substitution introducing the difluoroethoxy amine side chain.
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Salt Formation: Treatment with HCl to generate the hydrochloride salt .
A critical challenge lies in introducing the 2-amino-1,1-difluoroethoxy group without side reactions. Patent literature on indole derivatives (e.g., US8796247B2) demonstrates the feasibility of installing amino-fluoroalkyl groups via Mitsunobu or Ullmann couplings, though these methods require careful optimization to prevent racemization or over-alkylation .
Hypothetical Stepwise Synthesis
Building on methodologies from DiPODS synthesis , a plausible route involves:
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Boc Protection: Shielding the amine during subsequent reactions to prevent unwanted nucleophilic attacks.
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Ether Formation: Reacting methyl 3-hydroxybenzoate with 1,1-difluoro-2-iodoethylamine under basic conditions (K₂CO₃, DMF).
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Deprotection and Salt Formation: Cleaving the Boc group with HCl/dioxane to yield the hydrochloride salt .
Key challenges include controlling regioselectivity during etherification and managing the stability of the difluoroethylamine intermediate, which may require low-temperature conditions .
Pharmacological and Industrial Applications
Bioconjugation Utility
Primary amines serve as handles for coupling to carboxylic acids or carbonyl groups, positioning this compound as a potential linker in antibody-drug conjugates (ADCs). The difluoroethoxy group’s metabolic stability could prolong ADC half-life compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
The target compound’s lower logP compared to indole derivatives suggests reduced membrane permeability but improved aqueous solubility—a trade-off critical for intravenous formulations .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to install the chiral difluoroethoxy amine center.
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ADME Profiling: Investigating metabolic pathways using hepatic microsome assays.
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Target Identification: High-throughput screening against orphan GPCRs and ion channels.
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